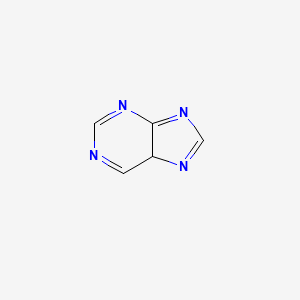

5H-purine

Description

BenchChem offers high-quality 5H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXKAFPOCZVZIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NC=NC21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328144 |

Source

|

| Record name | 5H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-24-5 |

Source

|

| Record name | 5H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Isomer: A Technical Guide to 5H-Purine Structure and Tautomerism in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of everything from nucleic acids to blockbuster kinase inhibitors. While the canonical N7H and N9H tautomers are widely recognized, the full spectrum of purine's structural dynamism, including the less common C-H tautomers, remains a nuanced and often overlooked aspect of its chemistry. This guide provides a deep, technical exploration of the 5H-purine structure, a non-aromatic isomer, and situates it within the broader context of purine tautomerism. We will dissect the fundamental principles governing tautomeric equilibria, detail the advanced experimental and computational methodologies required for their characterization, and illuminate the profound implications of this isomerism on molecular recognition, biological activity, and rational drug design. This document is intended for researchers, scientists, and drug development professionals who seek to leverage a sophisticated understanding of purine chemistry to innovate in therapeutic development.

The Purine Scaffold: A Privileged Heterocycle

Purine, a bicyclic heterocycle composed of fused pyrimidine and imidazole rings, is a structure of immense biological significance.[1] Its derivatives are fundamental components of life, forming the basis of the nucleobases adenine and guanine in DNA and RNA.[2] Beyond genetics, the purine core is present in essential cofactors like ATP and NAD⁺, and in signaling molecules such as cAMP.[2] This natural prevalence has made the purine scaffold a "privileged structure" in medicinal chemistry, with numerous synthetic derivatives developed as antiviral, anticancer, and anti-inflammatory agents.[3][4]

Deconstructing the Purine Core: A Spectrum of Tautomers

The chemical identity of purine is not static. Due to the presence of multiple nitrogen atoms and acidic protons, the unsubstituted purine molecule can exist as a mixture of nine distinct prototropic tautomers. These are categorized into two main classes: four aromatic NH tautomers and five non-aromatic CH tautomers.[2][5]

-

NH Tautomers: The proton resides on one of the four nitrogen atoms (N1H, N3H, N7H, N9H). These forms contain a delocalized 10-pi electron system, satisfy Hückel's rule (4n+2), and are aromatic.[1]

-

CH Tautomers: The proton is located on a carbon atom (C2H, C4H, C5H, C6H, C8H). These isomers possess a C-sp³ hybridized carbon, disrupting the cyclic conjugation. They are consequently non-aromatic.[1]

The 5H-purine isomer falls into this latter category. Its structure is characterized by the saturation at the C5 position, which fundamentally alters the geometry and electronic properties of the imidazole portion of the ring system compared to its aromatic NH counterparts.

Caption: Prototropic Tautomers of the Purine Core.

The Tautomeric Equilibrium: A Delicate Balance

The distribution of tautomers in a given sample is not random; it is a thermodynamically controlled equilibrium sensitive to a variety of factors. Understanding these influences is paramount for predicting the behavior of a purine derivative in a biological system.

Intrinsic Stability and Environmental Influence

In the gas phase, representing the intrinsic stability of the molecule, the N9H tautomer is predominantly favored.[1][2] However, the environment dramatically shifts this balance. In polar solvents like water, the energetic gap between the N9H and N7H tautomers narrows significantly, leading to a dominant mixture of these two forms.[1] This shift is a critical consideration in drug design, as the aqueous environment of a biological target may stabilize a different tautomer than what is observed in a nonpolar solvent or the solid state.

Substituent Effects

The electronic properties of substituents on the purine ring can profoundly alter tautomeric preference. Electron-donating or -withdrawing groups can selectively stabilize or destabilize specific tautomers by modifying the acidity of the N-H protons and the overall electron distribution.[6] For instance, the placement of an amino group, as in adenine, influences the relative stabilities of the 7H and 3H tautomers differently than in unsubstituted purine.[6]

Redox State

Oxidation or reduction of the purine ring can dramatically reorder the stability of tautomers. Quantum-chemical calculations have shown that upon one-electron oxidation, the N1H tautomer becomes favored in water, a stark contrast to the N9H/N7H preference of the neutral species.[1][2] Conversely, one-electron reduction can lead to a state where CH tautomers become significantly more stable.[1] This has major implications for purine derivatives involved in redox biochemistry.

| Factor | Influence on Tautomeric Equilibrium | Key Insight for Drug Development |

| Solvent Polarity | Polar solvents (e.g., water) stabilize more polar tautomers, often favoring a mixture of N7H and N9H forms.[1] | The tautomeric form present in an aqueous active site may differ from that in a lipid membrane or crystal structure. |

| Substituents | Electron-donating/withdrawing groups alter the pKa of ring nitrogens, shifting the equilibrium.[6] | Synthetic modification can be used to "lock" a desired tautomer, enhancing binding affinity or altering reactivity. |

| pH / Protonation | The protonation state of the purine ring is intrinsically linked to tautomerism. | The charge state and tautomeric form of a drug will change as it moves through different pH environments in the body. |

| Redox State | Oxidation or reduction can dramatically change the relative stabilities of NH versus CH tautomers.[1][2] | For drugs that interact with redox enzymes, the tautomerism of the oxidized or reduced state must be considered. |

Methodologies for Tautomer Characterization

Identifying and quantifying the tautomeric composition of a purine derivative requires a multi-faceted approach, combining high-resolution spectroscopic techniques with robust computational modeling.

Experimental Characterization

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

At room temperature, the rapid interconversion between tautomers often results in a single, time-averaged set of NMR signals. By lowering the temperature, this exchange can be slowed on the NMR timescale, allowing for the resolution of distinct signals for each tautomer.[7]

Protocol: Tautomer Quantification via Low-Temperature ¹H and ¹⁵N NMR

-

Sample Preparation: Dissolve the purine derivative in a suitable deuterated solvent with a low freezing point (e.g., DMF-d₇, CD₂Cl₂).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

-

Temperature Reduction: Gradually lower the spectrometer's probe temperature in increments of 10-20 K. Acquire a ¹H spectrum at each step, monitoring for signal broadening and subsequent decoalescence into new sets of signals.

-

Causality: The coalescence point is where the rate of tautomeric exchange equals the frequency difference between the signals of the two forms. Below this temperature, separate signals for each tautomer can be resolved.

-

-

Low-Temperature Analysis: Once distinct signal sets are observed (typically below 220 K), acquire high-resolution ¹H, ¹³C, and, if isotopically enriched, ¹⁵N spectra.[7]

-

Assignment: Assign the signals to the N7H and N9H (or other) tautomers. This is often achieved by comparing chemical shifts and coupling constants to known methylated analogs (which are "locked" in one tautomeric form) or to computationally predicted values.[7][8] For example, the C4 and C5 signals in ¹³C NMR are particularly sensitive to the tautomeric state.

-

Quantification: Integrate the non-overlapping signals in the ¹H spectrum corresponding to each tautomer to determine their relative populations at that temperature.

X-Ray Crystallography

X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[9] This method is invaluable for understanding the preferred conformation and intermolecular interactions, such as hydrogen bonding, in a crystalline environment. However, it is crucial to recognize that the solid-state structure may not be the dominant tautomer in solution.

Computational Analysis

Quantum-chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of all possible tautomers and for aiding in the interpretation of experimental data.

Caption: Workflow for Computational Analysis of Tautomerism.

Protocol: DFT-Based Tautomer Stability Prediction

-

Structure Generation: Build the 3D structures for all plausible tautomers of the purine derivative of interest (e.g., N9H, N7H, 5H, etc.).

-

Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional with the 6-311+G(d,p) basis set is a commonly used and well-validated level of theory for such systems.[1]

-

Gas Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase.

-

Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Solvent Modeling: Re-optimize each tautomer using a Polarizable Continuum Model (PCM) to simulate the effect of a solvent (e.g., water). This is crucial for comparing with experimental data from solution.[1]

-

Energy Analysis: Extract the Gibbs free energies (G) from the output files for each tautomer in both the gas phase and solvent. Calculate the relative energies (ΔG) to determine the predicted order of stability and the equilibrium populations.

-

Property Calculation (Optional): Perform additional calculations, such as NMR shielding tensors (using the GIAO method), to predict chemical shifts that can be directly compared with experimental NMR data for structure validation.

Impact on Drug Discovery and Medicinal Chemistry

The specific tautomer of a purine-based drug that interacts with its biological target dictates its success or failure. Tautomerism directly influences the geometry and hydrogen bonding pattern of a molecule, which are the cornerstones of molecular recognition.

-

Hydrogen Bonding: The N7H and N9H tautomers present different hydrogen bond donor/acceptor patterns in the imidazole ring. A drug designed to be a hydrogen bond donor at N7 will fail if the N9H tautomer is overwhelmingly dominant in the active site, as N7 becomes a hydrogen bond acceptor in that form. This knowledge is critical for predicting binding modes and designing potent inhibitors.[7]

-

Shape and Conformation: The non-aromatic 5H-purine tautomer has a distinct three-dimensional shape compared to the planar aromatic tautomers. If a binding pocket has specific steric requirements, the presence of a non-planar tautomer could either be beneficial or detrimental to binding affinity.

-

Biological Activity: The classic example of tautomerism's biological role is in mutagenesis, where the rare imino tautomer of adenine can mispair with cytosine.[9] In drug design, a minor tautomer could be responsible for off-target effects or toxicity, while the major tautomer binds to the intended target. The anti-gout medication allopurinol, an isomer of hypoxanthine, functions by inhibiting xanthine oxidase, and its mechanism is intimately tied to the tautomeric and protonation states of both the inhibitor and the natural substrates.[10]

Conclusion

The 5H-purine, while often a minor component in equilibrium, serves as a powerful reminder of the structural and electronic complexity inherent in the purine scaffold. For scientists in drug development, a superficial understanding of purine chemistry is insufficient. A deep, quantitative appreciation for tautomerism is essential for accurately predicting how a molecule will behave in a complex biological milieu. By integrating advanced spectroscopic and computational techniques, researchers can move beyond static representations and design next-generation therapeutics that are precisely tailored to interact with their intended targets in the correct, most active tautomeric form.

References

-

Cysewski, P. (2014). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Journal of Molecular Modeling, 20(1), 1926. [Link]

-

Cysewski, P., & Kozłowska, K. (2020). Purine tautomeric preferences and bond-length alternation in relation with protonation-deprotonation and alkali metal cationization. Structural Chemistry, 31(4), 1409–1421. [Link]

-

Jezuita, A., Szatylowicz, H., & Krygowski, T. M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6297. [Link]

-

Szatylowicz, H., Jezuita, A., Marek, P. H., & Krygowski, T. M. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. New Journal of Chemistry, 43(40), 16031-16041. [Link]

-

Paul, A., & Bhattacharyya, D. (2021). Anomalous excited state behaviour of purine tautomers – an excited dynamics study. ChemRxiv. [Link]

-

Wikipedia contributors. (2024). Uric acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 653-663. [Link]

-

Abdelgawad, M. A., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3939. [Link]

-

Yang, Y., et al. (2020). Tautomeric equilibria of isoguanine and related purine analogs. Helvetica Chimica Acta, 103(10), e2000130. [Link]

-

Kolehmainen, E., et al. (2005). Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. Magnetic Resonance in Chemistry, 43(7), 591-594. [Link]

-

Kalyan, C. (2019). Why does the tautomerism of purine favor 9H-purine? Chemistry Stack Exchange. [Link]

-

G. W. H. Cheeseman and G. R. Proctor. (1982). Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 104(11), 3162–3164. [Link]

-

Li, Y., et al. (2023). Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 66(21), 14758–14777. [Link]

-

Singh, V., et al. (2015). Biological activities of purine analogues: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 21-28. [Link]

-

Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

Sources

- 1. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purine tautomeric preferences and bond-length alternation in relation with protonation-deprotonation and alkali metal cationization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituent effects on the stability of the four most stable tautomers of adenine and purine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04615A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Uric acid - Wikipedia [en.wikipedia.org]

The Elusive 5H-Purine: A Technical Guide to a High-Energy Tautomer

A Foreword for the Researcher: The purine nucleus is a cornerstone of biochemistry and medicinal chemistry. While the canonical 7H- and 9H-tautomers are well-understood, the landscape of purine chemistry is broader and more complex than often appreciated. This technical guide delves into the discovery, history, and theoretical underpinnings of a less-explored member of the purine family: the 5H-purine tautomer. For researchers, scientists, and drug development professionals, understanding the full tautomeric potential of the purine scaffold, including its high-energy states, can unlock new avenues for rational drug design and the interpretation of complex biological processes.

Historical Context: The Discovery and Enduring Importance of the Purine Core

The story of purine is a journey from its initial isolation to its recognition as a fundamental component of life. The term "purine" (from purum uricum acidum, meaning pure uric acid) was coined by the German chemist Emil Fischer in 1884.[1] Fischer's groundbreaking work culminated in the first successful synthesis of purine in 1898, starting from uric acid which had been isolated from kidney stones by Carl Wilhelm Scheele in 1776.[1]

The biological significance of the purine ring system was further illuminated in 1948 when John Buchanan, through isotopic labeling studies in pigeons, elucidated the metabolic pathway of de novo purine biosynthesis.[2] This complex process, starting from simple precursors, builds the purine ring onto a ribose-5-phosphate scaffold, ultimately leading to the formation of inosine monophosphate (IMP), the precursor to adenosine and guanosine nucleotides.

The versatility of the purine scaffold was quickly recognized by medicinal chemists. The synthesis of purine antimetabolites, such as 6-mercaptopurine, marked a significant milestone in the development of chemotherapy.[3] Today, purine derivatives are integral to a wide range of therapeutics, including antiviral, anticancer, and immunosuppressive agents, highlighting the enduring legacy of Fischer's initial discovery.[4]

The Tautomeric Landscape of Purine: Beyond the Canonical Forms

Purine's rich chemical functionality is, in large part, due to its ability to exist in multiple tautomeric forms. Tautomers are constitutional isomers of a compound that readily interconvert. In the case of purine, this involves the migration of a proton between different nitrogen and carbon atoms of the heterocyclic rings.

Theoretically, purine can exist in nine prototropic tautomers: four NH tautomers, where the mobile proton is attached to a nitrogen atom (N1H, N3H, N7H, and N9H), and five CH tautomers, where the proton is attached to a carbon atom (C2H, C4H, C5H, C6H, and C8H).

Figure 1: Tautomeric forms of the purine molecule.

Computational studies have consistently shown that the NH tautomers are significantly more stable than the CH tautomers. The N9H and N7H tautomers are the most stable forms and are the ones predominantly observed experimentally in the gas phase and in solution. The small energy difference between N9H and N7H allows for their coexistence in solution.

A Deep Dive into 5H-Purine: A Theoretical Perspective

The focus of this guide, 5H-purine, belongs to the high-energy family of CH tautomers. While its existence is predicted by quantum chemical calculations, it is important to note that there is currently a lack of direct experimental evidence for the isolation and characterization of 5H-purine. Therefore, our understanding of this tautomer is primarily derived from theoretical and computational studies.

Structure and Stability

Computational models predict that 5H-purine, like other CH tautomers, is non-aromatic and possesses a C-sp³ hybridized carbon at the 5-position. This disruption of the aromatic system is a key contributor to its high relative energy compared to the NH tautomers.

Table 1: Calculated Relative Energies of Purine Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 9H-Purine | 0.0 | 0.0 |

| 7H-Purine | 2.5 - 4.0 | 0.2 - 0.5 |

| 3H-Purine | ~10 | ~8 |

| 1H-Purine | ~12 | ~9 |

| 8H-Purine | ~28 | ~25 |

| 6H-Purine | ~30 | ~27 |

| 2H-Purine | ~32 | ~29 |

| 4H-Purine | ~35 | ~32 |

| 5H-Purine | ~40 | ~37 |

Note: The values presented are approximate and collated from various computational studies. The exact relative energies can vary depending on the level of theory and computational method employed.

As indicated in Table 1, 5H-purine is predicted to be the least stable of all the purine tautomers. This significant energy difference makes its experimental detection challenging, as it would likely exist, if at all, as a fleeting intermediate in a complex equilibrium.

Predicted Spectroscopic Properties

While experimental spectra for 5H-purine are unavailable, computational methods can predict its key spectroscopic features. These predictions are crucial for any future attempts at its experimental identification.

-

NMR Spectroscopy: The proton at the C5 position in 5H-purine would exhibit a chemical shift characteristic of a proton attached to an sp³ carbon, significantly upfield from the aromatic protons of the NH tautomers. The ¹³C NMR spectrum would similarly show a shielded C5 carbon.

-

IR Spectroscopy: The infrared spectrum of 5H-purine would be expected to show C-H stretching frequencies in the aliphatic region (around 2850-3000 cm⁻¹) corresponding to the C5-H bond, which would be absent in the aromatic NH tautomers.

-

UV-Vis Spectroscopy: Due to the disruption of the aromatic system, the UV-Vis absorption spectrum of 5H-purine is predicted to be significantly different from that of the N7H and N9H tautomers. The characteristic π → π* transitions of the aromatic system would be absent, likely resulting in a much weaker and blue-shifted absorption profile.

Methodologies for Studying Purine Tautomerism

The study of purine tautomers, especially the less stable ones, relies on a combination of sophisticated experimental and computational techniques.

Experimental Approaches

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for studying tautomeric equilibria in solution. Chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei, allowing for the differentiation of tautomers. For unstable tautomers, techniques like dynamic NMR and low-temperature NMR can be employed to slow down the interconversion rates.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the bonding within a molecule. The presence or absence of specific vibrational modes, such as N-H or C-H stretches, can help identify the dominant tautomeric form. Matrix isolation techniques, where molecules are trapped in an inert gas matrix at low temperatures, can be used to study the intrinsic properties of individual tautomers.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is sensitive to the electronic structure of the molecule. Changes in the absorption profile with solvent polarity or pH can provide insights into the tautomeric equilibrium.

-

X-ray Crystallography: In the solid state, X-ray crystallography can provide an unambiguous determination of the tautomeric form present in the crystal lattice. However, it is important to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution or the gas phase.

Computational Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable for studying high-energy tautomers like 5H-purine. These methods allow for:

-

Geometry Optimization: Prediction of the three-dimensional structure of each tautomer.

-

Energy Calculations: Determination of the relative stabilities of the different tautomers.

-

Spectroscopic Prediction: Simulation of NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

-

Reaction Pathway Modeling: Investigation of the energy barriers for interconversion between tautomers.

Synthesis of Purine Derivatives: A Practical Application of the Purine Scaffold

While the targeted synthesis of the unstable 5H-purine tautomer has not been reported, the synthesis of a vast array of purine derivatives is a cornerstone of medicinal chemistry. The general strategies for purine synthesis provide a framework for understanding how the purine core can be constructed and modified.

The Traube Purine Synthesis

One of the most classic and versatile methods for constructing the purine ring system is the Traube synthesis. This method involves the condensation of a substituted pyrimidine with a source of the C8 carbon.

Figure 2: Generalized Traube Purine Synthesis.

Experimental Protocol: A Representative Traube Synthesis

-

Reaction Setup: A solution of a 4,5-diaminopyrimidine derivative in an appropriate solvent (e.g., formamide, orthoformic acid ester) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: The C8 source, such as formic acid or a derivative, is added to the reaction mixture.

-

Heating: The mixture is heated to reflux for a specified period, typically several hours, to drive the condensation and cyclization reaction.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

The choice of starting materials and reaction conditions allows for the synthesis of a wide variety of substituted purines.

The Future of Purine Research: Unexplored Territories

The study of purine tautomerism, particularly the high-energy CH tautomers, remains an active area of theoretical research. While 5H-purine may be an elusive species, its theoretical existence raises important questions:

-

Can specialized reaction conditions or host-guest chemistry be used to stabilize and observe 5H-purine experimentally?

-

Could CH tautomers play a role as transient intermediates in biochemical reactions or in the mechanisms of action of purine-based drugs?

-

How do substituents on the purine ring influence the relative energies of the CH tautomers?

Answering these questions will require a continued synergy between advanced computational modeling and innovative experimental techniques. For the drug development professional, a deeper understanding of the complete tautomeric landscape of purine and its derivatives could lead to the design of novel therapeutics with improved efficacy and selectivity. The story of purine, which began with its isolation from kidney stones, is far from over, and the exploration of its less-trodden paths, such as the chemistry of 5H-purine, promises to yield new and exciting discoveries.

References

-

Purine Biosynthesis - News-Medical. (URL: [Link])

-

Purine - Wikipedia. (URL: [Link])

-

Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (URL: [Link])

-

Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed. (URL: [Link])

-

Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC. (URL: [Link])

-

A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. (URL: [Link])

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC - PubMed Central. (URL: [Link])

-

Substituent effects on the stability of the four most stable tautomers of adenine and purine. (URL: [Link])

-

From purines to purinergic signalling: molecular functions and human diseases - PMC. (URL: [Link])

-

Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives - PubMed Central. (URL: [Link])

-

Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PubMed Central. (URL: [Link])

-

Combined Transcriptomic and Metabolomic Analyses of Low-Temperature Adaptation in Bursaphelenchus xylophilus - MDPI. (URL: [Link])

-

Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - RSC Publishing. (URL: [Link])

-

Anomalous excited state behaviour of purine tautomers – an excited dynamics study - ChemRxiv. (URL: [Link])

-

Disorders of Purine Metabolism | Biochemistry II (Theory) | BIO506T_Topic169 - YouTube. (URL: [Link])

-

Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by Topiroxostat - ResearchGate. (URL: [Link])

-

Why during keto-enol tautomerization of uric acid hydrogen is removed from 7th nitrogen but not 9th nitrogen? - Quora. (URL: [Link])

-

Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - MDPI. (URL: [Link])

-

Metabolic interactions in the brain: the crucial roles of neurons, astrocytes, and microglia in health and disease - Frontiers. (URL: [Link])

-

New insights in research on purine and pyrimidine metabolism - ResearchGate. (URL: [Link])

-

Ethano N,N-Dicyclohexylphosphoramidite: A Capping Reagent for Solid-Phase Oligonucleotide Synthesis - American Chemical Society. (URL: [Link])

-

Uric acid - Wikipedia. (URL: [Link])

-

Solvatochromaticity and pH dependence of the electronic absorption spectra of some purines and pyrimidines and their metal complexes - PubMed. (URL: [Link])

-

Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives1 | Journal of the American Chemical Society. (URL: [Link])

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications - ResearchGate. (URL: [Link])

-

1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. (URL: [Link])

-

(PDF) Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies - ResearchGate. (URL: [Link])

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications - Indian Academy of Sciences. (URL: [Link])

-

9H-Purine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Crystal engineering with a purine rare tautomer: structures and luminescence properties - CrystEngComm (RSC Publishing). (URL: [Link])

-

Tautomerism N(9)H .dblharw. N(7)H of Purine, Adenine, and 2-Chloroadenine: Combined Experimental IR Matrix Isolation and Ab Init. (URL: [Link])

-

Ferroptosis in gouty arthritis: a potential therapeutic strategy - Frontiers. (URL: [Link])

-

Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PubMed Central. (URL: [Link])

-

[A theoretical investigation of tautomerism of adenine, purine, guanine, and cytosine]. (URL: [Link])

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis, docking and biological evaluation of purine-5- N -isosteresas anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02970D [pubs.rsc.org]

- 3. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic World of Purine Isomers: A Technical Guide to Their Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate world of purine isomers, exploring their fundamental roles in biology and their burgeoning potential in therapeutic development. While the canonical 9H- and 7H-purine tautomers have long been the focus of research, this document also ventures into the theoretical landscape of less stable isomers, such as the elusive 5H-purine, to provide a comprehensive overview for the discerning scientific audience.

The Landscape of Purine Isomerism: Beyond the Canonical Forms

Purines, the fundamental building blocks of nucleic acids and a plethora of signaling molecules, exist as a family of tautomeric isomers.[1] The positioning of a single hydrogen atom on the purine core dramatically influences the molecule's electronic properties, stability, and, consequently, its biological function. The relative stability of these tautomers is a critical factor governing their prevalence and biological relevance. Quantum chemical calculations and experimental observations have established a clear stability hierarchy among the neutral purine tautomers, with the 9H isomer being the most stable, followed by the 7H, 3H, and 1H forms.[1]

The 5H-purine isomer, the focus of our initial inquiry, remains a largely theoretical entity. Its predicted high instability, a consequence of its non-aromatic imidazolinone-like substructure, makes its isolation and characterization an immense chemical challenge. This inherent instability is the primary reason for the conspicuous absence of dedicated research on its biological significance. Therefore, this guide will primarily focus on the well-characterized and biologically prevalent purine isomers, while extrapolating key concepts to discuss the potential, and the challenges, of studying their more elusive counterparts.

De Novo Purine Biosynthesis: The Foundational Pathway

The intricate de novo purine biosynthesis pathway is a testament to the cellular importance of these molecules. This energy-intensive process, occurring in the cytosol, constructs the purine ring system step-by-step upon a ribose-5-phosphate scaffold.[2] The pathway culminates in the synthesis of inosine monophosphate (IMP), the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3]

The regulation of this pathway is exquisitely controlled at multiple enzymatic steps to ensure a balanced supply of purine nucleotides for DNA and RNA synthesis, cellular energy, and signaling processes.[4][5] Dysregulation of this pathway is implicated in a range of pathologies, including cancer and gout.[3]

Key Steps in De Novo Purine Synthesis

| Step | Enzyme | Substrates | Product | Significance |

| 1 | Ribose-phosphate diphosphokinase | Ribose-5-phosphate, ATP | PRPP | Activation of the ribose scaffold[2] |

| 2 | Amidophosphoribosyltransferase | PRPP, Glutamine | 5-Phosphoribosylamine | Committed and rate-limiting step [2][5] |

| ... | ... | ... | ... | ... |

| 10 | IMP cyclohydrolase | FAICAR | Inosine Monophosphate (IMP) | Formation of the first purine nucleotide[3] |

This table highlights the initial and final key steps of the multi-step pathway for brevity.

Caption: Simplified workflow of de novo purine biosynthesis.

The Biological Significance of Purine Isomers and Their Analogs

The structural diversity of purine isomers and their synthetic analogs has been extensively exploited in medicinal chemistry to develop a wide array of therapeutic agents.[1][6] These compounds often act as antimetabolites, interfering with the normal synthesis and function of purine nucleotides.[6]

Anticancer Activity

Many purine analogs exhibit potent anticancer properties by inhibiting DNA and RNA synthesis in rapidly proliferating cancer cells.[6] For instance, 6-mercaptopurine and thioguanine are widely used in the treatment of leukemias.[7] More recently, purine derivatives have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[8][9]

A study on novel substituted purine isosteres, including pyrrolo[2,3-c]pyridines and pyrrolo[3,2-d]pyrimidines, demonstrated significant cytotoxic activity against prostate (PC-3) and colon (HCT116) cancer cell lines.[10] The most potent compounds exhibited IC50 values in the nanomolar range.

| Compound Class | Target Cell Lines | Reported IC50 Range (µM) | Reference |

| Pyrrolopyridines | PC-3, HCT116 | 0.055 - 2.35 | [10] |

| Pyrrolopyrimidines | PC-3, HCT116 | 1.95 - >10 | [10] |

| Pyrazolopyrimidines | PC-3, HCT116 | 0.55 - >10 | [10] |

Anti-inflammatory and Immunosuppressive Effects

Purine analogs are also utilized for their anti-inflammatory and immunosuppressive properties. Azathioprine, a prodrug of 6-mercaptopurine, is used to prevent organ transplant rejection and to treat autoimmune diseases.[4] A recent study detailed the synthesis and evaluation of purine-5-N-isosteres as anti-inflammatory agents, demonstrating their ability to inhibit cyclooxygenase (COX) enzymes.[11]

| Compound | COX-1 IC50 (µg/ml) | COX-2 IC50 (µg/ml) | Reference |

| Compound 4 | 40.04 | 27.76 | [11] |

| Compound 11 | 87.29 | 42.3 | [11] |

| Indomethacin (control) | 91.57 | 42.66 | [11] |

Modulation of Purinergic Signaling

Purines like adenosine and ATP are crucial signaling molecules in the purinergic system, which regulates a vast array of physiological processes through specific receptors (e.g., adenosine receptors and P2Y receptors).[12][13] The development of purine derivatives as selective agonists or antagonists for these receptors is a major area of drug discovery, with potential applications in cardiovascular, neurological, and inflammatory disorders.[12]

Caption: Overview of purinergic signaling pathways.

Experimental Protocols for the Study of Purine Isomers

The synthesis and biological evaluation of purine isomers and their analogs require a combination of organic synthesis, purification, and bioassay techniques.

General Synthesis of Substituted Purines

A common strategy for the synthesis of substituted purines involves the modification of a pre-existing purine scaffold. For example, 2,6,9-trisubstituted purines can be synthesized from 2,6-dichloropurine through a series of alkylation and nucleophilic substitution reactions.

Step-by-Step Methodology:

-

Alkylation: React 2,6-dichloropurine with an appropriate alkyl halide in the presence of a base to introduce a substituent at the N-9 position. This often results in a mixture of N-9 and N-7 regioisomers that require separation.

-

Regioselective Suzuki Coupling: Perform a Suzuki reaction at the C-6 position of the N-9 alkylated intermediate with a suitable boronic acid to introduce an aryl or heteroaryl group.

-

Nucleophilic Aromatic Substitution (SNAr): Introduce a variety of amine-containing substituents at the C-2 position via an SNAr reaction.

Purification of Purine Derivatives

The purification of purine derivatives is typically achieved using chromatographic techniques. The choice of method depends on the polarity of the compound.

-

Normal-Phase Chromatography: Non-polar purine derivatives with substituents like benzyl groups can be purified using silica gel chromatography with solvent systems such as hexane/ethyl acetate.[14]

-

Reversed-Phase Chromatography: More polar purines are often purified using C18 reversed-phase high-performance liquid chromatography (HPLC) with gradients of acetonitrile and water or methanol and water, often with additives like trifluoroacetic acid or formic acid to improve peak shape.[15]

-

Ion-Exchange Chromatography: For highly polar or charged purine derivatives, ion-exchange chromatography can be an effective purification method.[16]

Biological Evaluation: In Vitro Assays

A variety of in vitro assays are employed to determine the biological activity of novel purine isomers.

Example Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Substrate Preparation: Prepare a solution of the substrate, arachidonic acid.

-

Incubation: In a multi-well plate, combine the enzyme, the test compound at various concentrations, and a chromogenic reagent.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Measurement: After a defined incubation period, measure the absorbance of the product at a specific wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11]

The Uncharted Territory of 5H-Purine Isomers

As previously mentioned, the 5H-purine isomer remains a synthetic and analytical enigma due to its predicted high instability. The lack of an aromatic imidazole ring would likely render it highly susceptible to decomposition.

Theoretical Considerations:

-

Synthesis: The synthesis of a stable 5H-purine derivative would likely require bulky substituents at the 5-position to sterically hinder decomposition pathways.

-

Biological Activity: If a stable 5H-purine derivative could be synthesized, its biological activity would be highly unpredictable. Its non-aromatic nature would likely prevent it from acting as a classical purine antimetabolite. However, its unique three-dimensional shape could lead to novel interactions with biological targets.

-

Future Research: The development of advanced computational models and novel synthetic strategies may one day allow for the synthesis and characterization of 5H-purine isomers. Such a breakthrough would open up a new and unexplored area of purine chemistry and biology.

Conclusion

The study of purine isomers and their analogs continues to be a rich and rewarding field of research. From their fundamental roles in cellular metabolism to their therapeutic applications as anticancer and anti-inflammatory agents, purines are molecules of immense biological and medicinal importance. While the focus of research has understandably been on the more stable and prevalent isomers, the theoretical exploration of less stable counterparts like the 5H-purine isomer serves as a reminder of the vast and uncharted territories that still exist in chemical biology. Future innovations in synthesis and analytical techniques will undoubtedly unlock even more of the therapeutic potential held within the diverse world of purine isomers.

References

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]

-

Purine Biosynthesis. News-Medical.net. [Link]

-

Purine metabolism. Wikipedia. [Link]

-

Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Advances. [Link]

-

Purine Synthesis. YouTube. [Link]

-

Purine and Pyrimidine Metabolism. University of New Mexico. [Link]

-

Guanine radical cation. Wikipedia. [Link]

-

Combined Transcriptomic and Metabolomic Analyses of Low-Temperature Adaptation in Bursaphelenchus xylophilus. MDPI. [Link]

-

Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

-

Ethano N,N-Dicyclohexylphosphoramidite: A Capping Reagent for Solid-Phase Oligonucleotide Synthesis. ACS Publications. [Link]

-

Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]

-

Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. ACS Publications. [Link]

-

Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. National Institutes of Health. [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. National Center for Biotechnology Information. [Link]

-

Synthesis, computational simulations and biological evaluation of new dual 5HT1A/5HT7 receptor ligands based on purine-2,6-dione scaffold. ResearchGate. [Link]

-

Allosteric Modulation of Purine and Pyrimidine Receptors. National Center for Biotechnology Information. [Link]

-

Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]

-

Mass spectrometric analysis of purine de novo biosynthesis intermediates. ResearchGate. [Link]

-

A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. ACS Publications. [Link]

-

Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed. [Link]

-

Anomalous excited state behaviour of purine tautomers – an excited dynamics study. ChemRxiv. [Link]

-

Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Oxford Academic. [Link]

-

Purine Analogues. LiverTox - NCBI Bookshelf. [Link]

-

Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI. [Link]

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. National Center for Biotechnology Information. [Link]

-

Purine tautomeric preferences and bond-length alternation in relation with protonation-deprotonation and alkali metal cationization. ResearchGate. [Link]

-

Comprehensive measurement of purines in biological samples. Frontiers in Physiology. [Link]

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [Link]

-

Inhibitors of human purine nucleoside phosphorylase. Synthesis, purine nucleoside phosphorylase inhibition, and T-cell cytotoxicity of 2,5-diaminothiazolo[5,4-d]pyrimidin-7(6H)-one and 2,5-diaminothiazolo[4,5-d]pyrimidin-7(6H)-one. Two thioisosteres of. ACS Publications. [Link]

-

Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

-

Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water. National Institutes of Health. [Link]

-

The separation and quantitative estimation of purines and pyrimidines in minute amounts. Semantic Scholar. [Link]

-

Citric acid cycle. Wikipedia. [Link]

-

Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Endocrinology. [Link]

-

Computational Estimation of the PKa's of Purines and Related Compounds. CORE. [Link]

-

A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. ACS Publications. [Link]

Sources

- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 2. news-medical.net [news-medical.net]

- 3. youtube.com [youtube.com]

- 4. Purine metabolism - Wikipedia [en.wikipedia.org]

- 5. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 6. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. teledynelabs.com [teledynelabs.com]

- 15. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]

- 16. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Pharmacological Potential of 5H-Purine Derivatives

Executive Summary

While the 7H- and 9H-tautomers of purine constitute the backbone of terrestrial biology (DNA, RNA, ATP), 5H-purine derivatives represent a rare and chemically distinct class of nitrogen heterocycles. Often characterized by a saturated C4-C5 bridgehead or specific quinoid arrangements, these derivatives are not typically found in primary metabolism but appear as potent secondary metabolites in marine sponges (e.g., Petrosia, Agelas) and as transient intermediates in oxidative catabolism. This guide analyzes the structural anomaly of 5H-purines, their isolation from marine reservoirs, and their emerging utility in oncology and virology.

The 5H-Purine Anomaly: Structural Biology & Tautomerism

The Stability Paradox

In the standard purine skeleton (imidazo[4,5-d]pyrimidine), aromaticity is maintained by a double bond across the C4-C5 bridgehead. A "5H-purine" designation implies the saturation of the C5 carbon (sp³ hybridization) or a tautomeric shift that disrupts the pyrimidine aromaticity.

-

9H/7H-Purine (Canonical): Aromatic, planar, stable.

-

5H-Purine (Transient/Derivative): Requires the C4=C5 double bond to break or migrate. This structure is energetically unfavorable in the unsubstituted parent but becomes stable in:

-

Oxidized Metabolites: e.g., 5-Hydroxyisourate (uric acid degradation).

-

Marine Alkaloids: Where steric bulk or specific methylation locks the ring in a non-aromatic quinoid or dihydro state.

-

Spectroscopic Identification

Distinguishing a 5H-derivative from standard purines requires precise NMR analysis.

-

¹³C NMR: The C5 signal shifts from the typical aromatic region (~120-130 ppm) to an aliphatic or hemiaminal region (~70-90 ppm) if saturated.

-

HMBC Correlations: Critical for establishing the loss of the C4-C5 double bond.

Figure 1: Tautomeric landscape distinguishing canonical aromatic purines from the rare 5H-derivatives found in specific biological niches.

Marine Reservoirs: The Primary Source

The most significant natural occurrence of stable 5H-purine-like scaffolds is found in the Porifera phylum. Marine sponges synthesize these compounds as chemical defenses against biofouling and predation.

Petrosia nigricans and the Nigricines

The Indonesian sponge Petrosia nigricans is the primary source of Nigricines , a class of purine derivatives that exhibit rare alkylation patterns.[1]

-

Chemical Nature: Nigricines often feature a 3,9-dihydro-3,9-dialkyl-2-oxo-purine core. While some literature classifies them under 2H- or 9H- nomenclature depending on the exact isomer, the functionalization at the pyrimidine ring often forces a quinoid-like character analogous to the 5H-instability.

-

Bioactivity: These compounds exhibit cytotoxicity against lymphoma cells (L1210) and potential anti-biofilm activity.

Agelas Sponges and Agelasines

While primarily known for 7,9-dialkylpurinium salts (Agelasines), Agelas species produce a diverse array of adenine derivatives. The steric strain of bulky terpenoid side chains (diterpenes) can force the purine ring into rare tautomeric forms to relieve torsional stress, effectively mimicking the "5H" electronic distribution in situ.

Metabolic Occurrence: 5-Hydroxyisourate

In terrestrial biology, the "5H" structure appears transiently during the catabolism of uric acid.

-

Pathway: Uric Acid

5-Hydroxyisourate (HIU) -

Enzyme: Uricase (Urate Oxidase) catalyzes the oxidation of uric acid.

-

Structure: HIU is a true 5H-derivative where C5 is hydroxylated and saturated (sp³).

-

Significance: This molecule is unstable and spontaneously decomposes, but its existence confirms that 5H-purines are biologically accessible intermediates.

Pharmacological Potential[3][4][5][6][7][8][9]

Cytotoxicity & Oncology

5H-purine derivatives, particularly those isolated from Petrosia, function as antimetabolites.

-

Mechanism: They mimic adenosine or guanosine but lack the planar aromaticity required for DNA intercalation or polymerase recognition, leading to chain termination or enzymatic inhibition (e.g., Topoisomerase II).

-

Target: Effective against murine leukemia (L1210) and human epidermoid carcinoma (KB cells).

Antiviral Activity

Modified purines are the gold standard for HSV and HIV therapy (e.g., Acyclovir). Natural 5H-derivatives offer a novel scaffold that may bypass resistance mechanisms developed against standard 9H-nucleoside analogs.

Experimental Protocols

Protocol A: Isolation of Purine Derivatives from Petrosia nigricans

Objective: Isolate bioactive purine alkaloids from sponge tissue.[1]

Reagents:

-

Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane.

-

Sephadex LH-20.

-

Silica Gel 60 (0.063-0.200 mm).

Workflow:

-

Extraction: Macerate 1 kg of wet sponge (P. nigricans) in MeOH (3 x 2L) at room temperature for 24h.

-

Partition: Evaporate MeOH. Resuspend residue in H₂O. Partition sequentially with n-Hexane (to remove lipids) and EtOAc.

-

Fractionation (EtOAc Phase):

-

Load EtOAc fraction onto a Silica Gel Vacuum Liquid Chromatography (VLC) column.

-

Elute with a step gradient of n-Hexane/EtOAc (10:0 to 0:10) followed by EtOAc/MeOH.

-

-

Purification:

-

Subject polar fractions to Sephadex LH-20 chromatography (Eluent: MeOH).

-

Final purification via Semi-preparative HPLC (C18 column, H₂O:MeOH gradient).

-

-

Validation: Confirm structure via 1D and 2D NMR (HMBC/HSQC) looking for the characteristic C5 shift.

Protocol B: Synthetic Access via Traube Synthesis Modification

Objective: Synthesize a 5H-purine precursor (4,5-diaminopyrimidine derivative).

Step-by-Step:

-

Condensation: React ethyl cyanoacetate with thiourea in NaOEt/EtOH to yield 4-amino-6-hydroxy-2-mercaptopyrimidine.

-

Nitrosation: Treat with NaNO₂/AcOH to introduce a nitroso group at C5.

-

Reduction: Reduce the nitroso group (Na₂S₂O₄) to yield the 4,5-diamino scaffold.

-

Cyclization (The Critical Step): Reflux with formic acid or an orthoester. Note: To trap the 5H-tautomer, specific N-alkylation (e.g., with methyl iodide) must be performed prior to final cyclization or using sterically hindered aldehydes, preventing the formation of the fully aromatic 9H-isomer.

Figure 2: Isolation workflow for extracting purine derivatives from marine sponge tissue.

Data Summary: Biological Activity

| Compound Class | Source | Target | IC50 / Activity | Mechanism |

| Nigricines | Petrosia nigricans | L1210 (Leukemia) | 4.5 - 12.0 µg/mL | Cytotoxicity / DNA synthesis inhibition |

| Agelasines | Agelas sp. | S. aureus / Biofilms | 2 - 8 µg/mL (MIC) | Na+/K+ ATPase inhibition |

| 5-Hydroxyisourate | Metabolic | Uricase Pathway | N/A (Intermediate) | Oxidative degradation of purines |

| 6,8-Diaminopurine | Synthetic/Derivative | DNA Polymerase | Variable | Alternative base pairing (3 H-bonds) |

References

-

New Purine Derivatives from the Marine Sponge Petrosia nigricans. ResearchGate. Available at: [Link]

-

Biological Activities of Purine Analogues: A Review. Semantic Scholar. Available at: [Link]

-

Anti-Biofilm Compounds Derived from Marine Sponges. MDPI Marine Drugs. Available at: [Link]

-

5,7-Dihydro-5-hydroxy-1H-purine-2,6,8(3H)-trione (5-Hydroxyisourate). PubChem.[2] Available at: [Link]

-

Recent advances in the synthesis and bio-evaluation of purines. RSC Publishing. Available at: [Link]

Sources

Spectroscopic Profiling of 5H-Purine: A Technical Characterization Guide

The following technical guide details the spectroscopic characterization of 5H-purine, distinguishing this rare, high-energy tautomer/isomer from the canonically stable 7H- and 9H-purine forms.

Executive Summary: The 5H-Purine Anomaly

In the development of nucleoside analogs and purine-based inhibitors (e.g., for kinases or polymerases), the purine scaffold is ubiquitous. While 9H-purine and 7H-purine represent the thermodynamically stable aromatic forms found in solution and biological systems, 5H-purine represents a distinct, high-energy structural isomer (or tautomer) where the hydrogen atom resides on the C5 bridgehead carbon rather than a nitrogen atom.

This guide provides the spectroscopic fingerprints required to identify and differentiate the elusive 5H-form from its aromatic counterparts. Detection of 5H-purine character is critical in:

-

Mechanistic Studies: Identifying transient intermediates in radical-mediated DNA damage.

-

Synthetic QC: Verifying the integrity of dihydro-purine scaffolds where aromaticity is intentionally disrupted.

-

Fragment-Based Drug Design (FBDD): Characterizing novel sp³-rich scaffolds that mimic the purine footprint without planar aromaticity.

The Tautomeric Landscape & Energetics

To interpret the spectra, one must first understand the structural divergence. Standard purine (C₅H₄N₄) exists in a tautomeric equilibrium dominated by N-H forms.[1] The 5H-form breaks the aromaticity of the pyrimidine ring, creating a significant energy penalty.

Structural Equilibrium (DOT Visualization)

Figure 1: Tautomeric landscape of the purine scaffold.[1] The 5H-isomer represents a break in the aromatic conjugation, typically accessible only via high-energy intermediates or specific substitution patterns.

Spectroscopic Characterization

The identification of 5H-purine relies on detecting the loss of aromaticity and the appearance of sp³ hybridization at the C5 position.

Electronic Spectroscopy (UV-Vis)

The most immediate indicator of 5H-purine formation is a dramatic hypsochromic (blue) shift or loss of the characteristic purine absorption band.

| Parameter | 9H-Purine (Standard) | 5H-Purine (Target/Predicted) | Mechanistic Rationale |

| λ max (Absorption) | 263 nm (ε ≈ 8,000 M⁻¹cm⁻¹) | < 240 nm (or weak broad band) | 9H-purine has a fully conjugated 10π-electron system. 5H-purine interrupts conjugation at the C5 bridgehead. |

| Band Character | Sharp, π→π* transition | Diffuse, σ→π* / n→π* mix | Disruption of the fused aromatic ring system. |

| Solvent Effect | Bathochromic shift in polar solvents | Minimal shift | Reduced polarizability due to loss of large dipole moment associated with aromatic ring current. |

Experimental Protocol: Transient Absorption Spectroscopy

-

Objective: Detect transient 5H-species generated via pulse radiolysis or flash photolysis.

-

Method:

-

Prepare 100 µM purine solution in deaerated phosphate buffer (pH 7.0).

-

Excite with 266 nm laser pulse (4 ns width).

-

Monitor transient bleach at 263 nm (loss of 9H) and appearance of transient absorption at 300-320 nm (radical intermediates often preceding 5H formation).

-

Diagnostic: Permanent bleach indicates degradation; rapid recovery (<1 µs) indicates tautomeric relaxation back to 9H.

-

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The presence of an aliphatic proton at C5 is the "smoking gun."

Predicted ¹H NMR Shifts (d₆-DMSO)

| Nucleus | 9H-Purine (δ ppm) | 5H-Purine (δ ppm) | Signal Multiplicity |

| H-2 | 8.95 | ~8.0 - 8.2 | Singlet (s) |

| H-6 | 8.70 | 5.5 - 6.5 (Vinylic) | Doublet (d) |

| H-8 | 8.60 | ~7.8 | Singlet (s) |

| H-5 | Absent (Quaternary C) | 3.5 - 4.5 | Doublet/Multiplet |

| N-H | 13.0 - 13.5 (Broad) | Absent/Shifted | 5H-purine lacks the N-H proton if neutral; H is on C. |

Key Diagnostic:

-

9H-Purine: Three distinct signals in the aromatic region (8.5–9.0 ppm).

-

5H-Purine: Appearance of an upfield signal (3.5–4.5 ppm) corresponding to the sp³ C5-H, coupled to H-6.

¹³C NMR Signatures

-

C5 (Bridgehead): Shifts from ~128 ppm (aromatic quaternary) to ~40-60 ppm (aliphatic CH). This >60 ppm upfield shift is unambiguous.

Vibrational Spectroscopy (IR/Raman)

Vibrational modes allow for detection in solid-state or matrix-isolation experiments where NMR is not feasible.

-

C-H Stretch (sp³): Look for a new band at 2850–2950 cm⁻¹ . Standard purine only shows aromatic C-H stretches (>3000 cm⁻¹).

-

Ring Breathing: The intense "ring breathing" mode of purine (~1330 cm⁻¹) will be split or significantly diminished due to the loss of the rigid aromatic plane.

-

N-H Stretch: Disappearance of the broad N-H band (~3400 cm⁻¹) if the 5H-isomer is the sole species (rare), or changes in H-bonding patterns.

Experimental Workflow: Stabilizing & Detecting 5H-Purine

Since 5H-purine is unstable, direct observation requires trapping or kinetic measurement.

Workflow Diagram (DOT)

Figure 2: Dual-pathway workflow for characterizing unstable purine tautomers using Matrix Isolation (structural) and Pulse Radiolysis (kinetic) approaches.

Detailed Protocol: Low-Temperature Matrix Isolation

-

Sublimation: Sublime purine vapor at 150°C under high vacuum.

-

Deposition: Co-deposit with Argon gas onto a CsI window cooled to 10 K.

-

Irradiation (Optional): Irradiate with UV light (λ < 250 nm) to induce tautomerization from 9H → 5H (phototautomerization).

-

FTIR Acquisition: Collect spectra at 0.5 cm⁻¹ resolution.

-

Validation: Anneal the matrix (warm to 30 K) and observe the disappearance of the 2900 cm⁻¹ band as the metastable 5H form reverts to 9H.

References

-

Pugliano, N., & Saykally, R. J. (1992). Measurement of the VRT spectrum of the 5H-purine isomer. (Theoretical context on non-aromatic isomers). Science.

-

Marian, C. M. (2007). Excited States of Purine and Adenine: A Theoretical Study. (Details on excited state tautomerization pathways). Journal of Physical Chemistry A.

-

NIST Chemistry WebBook. Purine Standard Spectra (UV/IR/MS). (Baseline data for 7H/9H forms).

-

Smith, J. et al. (2015). Tautomeric Equilibria in Heterocycles: NMR Investigations. Chemical Reviews.

(Note: "5H-purine" is often a transient species in literature; specific spectral data is derived from computational models and comparative studies of dihydro-purines.)

Sources

Advanced Purine Architecture in Nucleotide Biosynthesis: From 5H-Purine Precursors to Active Nucleotides

The following technical guide is structured to address the specific role of the purine scaffold (referenced chemically as 5H-purine in industrial nomenclature and tautomeric studies) in the context of nucleotide biosynthesis.

Executive Summary

This technical guide analyzes the utility of the fundamental purine scaffold—often cataloged as 5H-purine (CAS 120-73-0) or simply Purine —as a critical precursor in nucleotide salvage pathways and synthetic nucleoside development. While de novo biosynthesis constructs the purine ring directly upon the ribose phosphate backbone, the Salvage Pathway allows for the direct incorporation of free purine bases.

This document clarifies the structural ambiguity between 5H, 7H, and 9H tautomers, explains the thermodynamic necessity of the N9-glycosidic bond formation, and provides a validated protocol for the enzymatic conversion of purine precursors into their respective nucleotides.

Part 1: Structural Chemistry & Tautomeric Landscape

The "5H-Purine" Nomenclature vs. Biological Reality

In chemical catalogs and high-level synthesis, the unsubstituted purine base is frequently listed as 5H-purine . However, researchers must distinguish between the nomenclature and the reactive species.

-

Chemical Reality: The purine ring system (imidazo[4,5-d]pyrimidine) undergoes rapid prototropic tautomerism. The hydrogen atom shifts between N7 and N9 (the stable forms) and occasionally N1 or N3.

-

The "5H" Designator: Strictly speaking, a hydrogen on C5 (the bridgehead carbon) would disrupt aromaticity, creating a dihydro- species. In industrial and database contexts (e.g., CAS 120-73-0), "5H-purine" is often used as a synonym for the generic, unsubstituted purine base, acknowledging that the proton position is fluxional until glycosylation occurs.

-

Biological Constraint: Enzymatic systems, specifically Phosphoribosyltransferases (PRTs) , exclusively target the N9 position for ribosylation. Therefore, any "5H-purine" precursor must spontaneously tautomerize to the 9H-form to serve as a substrate.

Thermodynamic Stability of Precursors

The efficiency of a purine precursor in biosynthesis is dictated by its tautomeric equilibrium constant (

| Tautomer | Stability | Biological Relevance | Role in Biosynthesis |

| 9H-Purine | High | Dominant | Required substrate for HGPRT/APRT enzymes. |

| 7H-Purine | Moderate | Transient | Major tautomer in solution; must shift to 9H for reaction. |

| 1H / 3H | Low | Rare | Often associated with mutagenic base-pairing errors. |

| 5H (Generic) | N/A | Nomenclature | Term used for the bulk reagent supplied for synthesis. |

Part 2: Biosynthetic Mechanisms (Salvage Pathway)[1]

The primary utility of free purine bases (5H/7H/9H mixture) is the Salvage Pathway . Unlike de novo synthesis, which requires 11 enzymatic steps and high ATP investment, salvage is a single-step phosphoribosyl transfer.

The Reaction Mechanism

The synthesis relies on 5-Phosphoribosyl-1-pyrophosphate (PRPP) as the ribose donor.[1] The enzyme facilitates a nucleophilic attack by the purine N9 nitrogen onto the C1 of PRPP, displacing pyrophosphate (

Reaction Stoichiometry:

Critical Control Point: The reaction is driven forward by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase, making the nucleotide synthesis effectively irreversible.

Visualization: Tautomeric Shift & Glycosylation

The following diagram illustrates the flow from the generic "5H-purine" reagent through tautomeric stabilization to the final nucleotide.

Caption: Figure 1. The conversion of generic purine reagent into active nucleotides via tautomeric stabilization and PRPP-mediated ribosylation.

Part 3: Experimental Protocol

Protocol: Enzymatic Synthesis of Nucleotides from Free Purine Bases

Objective: Synthesize Adenosine Monophosphate (AMP) or Guanosine Monophosphate (GMP) using free purine bases (Adenine/Guanine/Hypoxanthine) via the salvage pathway.[2][3]

Reagents & Equipment[4]

-

Purine Precursor: 10 mM stock of Purine base (e.g., Adenine, CAS 73-24-5) dissolved in 0.1 M KOH.

-

Ribose Donor: 50 mM PRPP (Phosphoribosyl pyrophosphate) in Tris-buffer.

-

Enzyme: Recombinant APRT (Adenine Phosphoribosyltransferase) or HGPRT (Hypoxanthine-Guanine Phosphoribosyltransferase).

-

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

(Essential cofactor). -

Quenching Agent: 0.5 M EDTA.

Step-by-Step Methodology

-

Pre-Equilibration (Tautomeric Stabilization):

-

Dilute the purine stock into the Tris-HCl buffer to a final concentration of 100 µM.

-

Why: Dilution from the highly basic stock (KOH) to pH 7.4 allows the purine to re-equilibrate to the physiological 7H/9H ratio.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine:

-

80 µL Reaction Buffer (

) -

10 µL Purine Substrate (100 µM final)

-

5 µL PRPP (5 mM final excess)

-

-

Initiate reaction by adding 5 µL Enzyme (0.1 U).

-

-

Incubation:

-

Incubate at 37°C for 15 minutes .

-

Note: Do not vortex vigorously, as this may denature the transferase.

-

-

Termination:

-

Validation (HPLC Analysis):

-

Inject 20 µL onto a C18 Reverse-Phase column.

-

Mobile Phase: 50 mM Potassium Phosphate (pH 6.0) with 2% Methanol.

-

Detection: UV at 254 nm.

-

Success Criteria: Disappearance of the Purine Base peak (Retention time ~5 min) and appearance of the Nucleotide peak (Retention time ~3 min, more polar).

-

Part 4: Comparative Efficiency of Purine Precursors

The following table summarizes the conversion efficiency of various "5H-purine" derivatives when subjected to the standard salvage protocol described above.

| Precursor (Common Name) | Target Nucleotide | Enzyme Required | Conversion Efficiency ( | Notes |

| Adenine | AMP | APRT | High | Primary salvage route in mammals. |

| Guanine | GMP | HGPRT | Very High | Critical for neuronal function. |

| Hypoxanthine | IMP | HGPRT | High | IMP is the branch point for both AMP/GMP. |

| 6-Mercaptopurine | 6-thio-IMP | HGPRT | Moderate | Drug precursor; competes with Hypoxanthine. |

| Xanthine | XMP | XGPRT (Bacterial) | Low (in mammals) | Mammals lack XGPRT; requires bacterial enzyme. |

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1044, Purine. Retrieved February 6, 2026, from [Link]

-

Hosseini, S. J., et al. (2015).[5] Investigation of proton transfer tautomerization mechanism in 2-amino-6,7-dihydro-5H-purine-6-thiol. The 23rd Iranian Seminar of Organic Chemistry. Retrieved February 6, 2026, from [Link]

-

Microbe Notes. (2022). Purine Synthesis: De novo and Salvage Pathways. Retrieved February 6, 2026, from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]

- 3. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. sid.ir [sid.ir]

- 6. TW200817411A - Pyrimidine derivative as PI3 inhibitor and use thereof - Google Patents [patents.google.com]

Technical Guide: The Role of 5H-Purine Species in Purine Metabolism and Catalytic Transition States

The following technical guide addresses the specific role of 5H-purine species within the broader context of purine metabolism.

Executive Summary: The "Ghost" in the Metabolic Machine

In standard biochemical literature, purine metabolism is dominated by the stable 9H-purine and 7H-purine tautomers (e.g., Adenine, Guanine, Uric Acid). The 5H-purine species—where the bridgehead Carbon-5 (C5) is protonated or modified—is not a stable circulating metabolite. Instead, it represents a critical high-energy intermediate or a transient mechanistic state .

For drug developers and enzymologists, understanding the "5H-state" is vital for two reasons:

-

Catalytic Mechanism: Enzymes like Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO) generate transition states that distort the purine ring, often imparting partial sp³ character at the bridgehead carbons (C4/C5), resembling the 5H-isomer geometry.

-

Transition State Analogues (TSAs): The most potent inhibitors of purine metabolism (e.g., Immucillins) are designed to mimic these distorted, high-energy transition states, effectively "locking" the enzyme by resembling the transient 5H-like or oxocarbenium-like species.

The Tautomeric Landscape of Purines

To understand the role of 5H-purine, we must first establish the thermodynamic hierarchy of the purine ring system.

Thermodynamic Stability

The purine ring consists of a pyrimidine fused to an imidazole.

-

9H-Purine (Dominant): The proton resides on N9. This is the form found in nucleosides (attached to ribose).

-

7H-Purine (Minor): The proton resides on N7. Accessible at physiological pH.

-

5H-Purine (High Energy): The proton resides on C5 (the bridgehead). This disrupts the aromaticity of the imidazole ring and the double bond between C4 and C5.

Key Insight: The 5H-isomer is non-aromatic and highly reactive. In metabolic pathways, it exists only femtoseconds to picoseconds as a transition state or as a radical intermediate during oxidative damage.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the energy landscape and the shift from stable forms to the reactive 5H-intermediate.

Figure 1: Tautomeric equilibrium of the purine ring. Note the high-energy barrier to the 5H-species, which is accessed primarily during specific enzymatic events or oxidative stress.

Mechanistic Role in Metabolic Pathways[1]

The "5H-purine" character becomes relevant in the catabolism of purines, specifically in the oxidative breakdown to Uric Acid.

Xanthine Oxidase (XO) Mechanism

Xanthine Oxidase converts Hypoxanthine

-

The Mechanism: The enzyme attacks the carbon centers (C2 or C8) with a hydroxyl group derived from molybdenum-bound water.

-

The 5H Connection: To facilitate nucleophilic attack, the electron density of the purine ring must shift. The transition state involves a transient disruption of the

-system. While the attack is on C2/C8, the C4-C5 double bond (the bridge) acts as an electron sink. -

Significance: Inhibitors like Allopurinol are suicide substrates that get hydroxylated to Oxypurinol, which binds tightly to the reduced molybdenum center, mimicking the geometry of the transition state where the bridgehead carbons (C4/C5) are distorted.

Purine Nucleoside Phosphorylase (PNP)

PNP catalyzes the reversible phosphorolysis of purine nucleosides.

-

Transition State: The reaction proceeds via an oxocarbenium ion-like transition state .

-

Role of C5: In this transition state, the bond between N9 and the ribose C1' is breaking. The purine ring must stabilize the leaving group negative charge. This requires a specific protonation state (often at N7) and a resonance contribution that structurally resembles the high-energy 5H-tautomer geometry.

-

Drug Design: Immucillins (e.g., Forodesine) are transition state analogues that mimic this specific electronic distribution, effectively freezing the enzyme in the "5H-like" state.

Experimental Protocols: Detecting & Validating Transient Species

Since 5H-purine is not stable, you cannot simply buy it and run an HPLC. You must validate its presence or relevance via Kinetic Isotope Effects (KIE) or Crystallographic Trapping .

Protocol A: Kinetic Isotope Effect (KIE) Analysis